Phenisatin
Description
Historical Trajectories and Early Academic Investigations of Related Chemical Scaffolds
The journey into the world of indolinone-based compounds began in the 19th century with early explorations into the chemistry of indigo (B80030) dye. A pivotal moment in this exploration was the synthesis of isatin (B1672199) (1H-indole-2,3-dione) from the oxidation of indigo. This discovery opened the door to the investigation of a new class of heterocyclic compounds. Early academic work focused on understanding the fundamental reactivity of the isatin core, particularly the differential reactivity of its two carbonyl groups.
A significant advancement in this area was the condensation reaction of isatin with phenols, first reported in 1885, which led to the synthesis of 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, a compound that would later be known as oxyphenisatin. This reaction demonstrated a key synthetic pathway to 3,3-disubstituted oxindoles, a subclass of indolinones with a quaternary carbon center at the C3 position. These early synthetic explorations laid the groundwork for the future development of a vast library of indolinone derivatives. Further research in the early 20th century continued to build upon these foundations, with chemists exploring various substitution patterns on the indolinone ring system to modulate its chemical and physical properties.
Contemporary Significance in Chemical Biology and Fundamental Research
In modern chemical biology and fundamental research, the indolinone scaffold has emerged as a structure of immense interest due to its versatile biological activities. nih.govnih.govresearchgate.net A significant area of contemporary research is the development of indolinone derivatives as kinase inhibitors. nih.govnih.govresearchgate.neteurekaselect.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indolinone core serves as an effective pharmacophore that can be readily modified to achieve potent and selective inhibition of various kinases. nih.govnih.govresearchgate.net
The structural versatility of the indolinone scaffold allows for the synthesis of large and diverse chemical libraries, which are invaluable tools in drug discovery and chemical biology. frontiersin.orgijpronline.combiomedres.us These libraries can be screened against a wide range of biological targets to identify novel probes for studying cellular processes and to discover new therapeutic leads. The ability to introduce various functional groups at different positions of the indolinone ring system enables the fine-tuning of a compound's properties, such as its potency, selectivity, and pharmacokinetic profile. nih.gov
Table 1: Key Research Areas for Indolinone-Based Compounds
| Research Area | Description | Key Biological Targets |
| Kinase Inhibition | Development of small molecules to block the activity of protein kinases. | VEGFR, PDGFR, FGFR, etc. |
| Anticancer Agents | Exploration of indolinone derivatives for their ability to inhibit cancer cell growth. | Various oncogenic kinases, tubulin |
| Antimicrobial Agents | Investigation of the efficacy of indolinone compounds against bacteria and fungi. | Bacterial and fungal enzymes |
| Chemical Probes | Use of indolinone-based molecules to study biological pathways and protein function. | Wide range of cellular targets |
Overview of Academic Research Trajectories for this compound and Structurally Related Entities
This compound, with the systematic IUPAC name 1-acetyl-3,3-bis(4-(acetyloxy)phenyl)-1,3-dihydro-2H-indol-2-one, is a specific derivative of the indolinone scaffold. Historically, research on this compound and its closely related analogues has been predominantly linked to its properties as a laxative. This compound is the acetylated prodrug of oxythis compound. The cathartic properties of oxythis compound and its acetate (B1210297) derivatives were a primary focus of earlier investigations. However, due to observations of hepatotoxicity associated with long-term use, its application in this area ceased in many countries.
From a fundamental research perspective, academic interest in this compound itself has been more limited compared to the broader class of indolinone derivatives. The synthesis of this compound involves the acetylation of oxythis compound, which in turn is synthesized from the acid-catalyzed condensation of isatin with phenol. This reaction is a classic example of the generation of a 3,3-diaryl-2-oxindole structure.
Contemporary academic research trajectories for structurally related entities have largely diverged from the specific study of this compound's biological effects. Instead, the focus has shifted towards the development of novel synthetic methodologies for creating diverse libraries of 3,3-disubstituted oxindoles. These efforts are driven by the broader potential of the indolinone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The N-acetyl group and the di-acetylated phenyl rings of this compound represent specific functionalizations that can be explored in the context of structure-activity relationship (SAR) studies for new biological targets.
Table 2: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-acetyl-3,3-bis(4-(acetyloxy)phenyl)-1,3-dihydro-2H-indol-2-one |
| Synonyms | Triacetyldiphenolisatin, Trisatin, Oxythis compound acetate |
| Molecular Formula | C26H21NO6 |
| Molecular Weight | 443.45 g/mol |
| CAS Number | 18869-73-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[1-acetyl-3-(4-acetyloxyphenyl)-2-oxoindol-3-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-16(28)27-24-7-5-4-6-23(24)26(25(27)31,19-8-12-21(13-9-19)32-17(2)29)20-10-14-22(15-11-20)33-18(3)30/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGUEMQIAGJQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)OC(=O)C)C4=CC=C(C=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066434 | |
| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18869-73-3 | |
| Record name | 1-Acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18869-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Laxagetten 4,4'-diacetoxydiphenylpyridylemethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869733 | |
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| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-acetyl-2-oxoindolin-3-ylidene)diphenyl di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHJ4JHL6HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemoenzymatic Transformations of Phenisatin and Analogues
Strategies for De Novo Chemical Synthesis of Phenisatin Core Structures
Classical Organic Reaction Mechanisms for Heterocycle Formation
Classical methods for the synthesis of the isatin (B1672199) core of this compound often rely on well-established named reactions. The Sandmeyer isatin synthesis is a prominent two-step method that begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Current time information in Los Angeles, CA, US.researchgate.netnih.govresearchgate.netsamipubco.com Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid, induces an intramolecular electrophilic substitution to yield the isatin ring. Current time information in Los Angeles, CA, US.researchgate.netnih.govresearchgate.net
Another classical approach is the Stolle synthesis , which involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide. This intermediate is then cyclized using a Lewis acid, like aluminum chloride, to produce the isatin core. researchgate.netsamipubco.com
These classical methods, while effective, often require harsh reaction conditions. For instance, the cyclization step in the Sandmeyer synthesis can be hindered by poor solubility of lipophilic substrates, though the use of methanesulfonic acid has been shown to mitigate this issue in some cases. researchgate.net
| Classical Synthesis of Isatin Core | Starting Materials | Key Reagents | Key Features |
| Sandmeyer Synthesis | Aniline | Chloral hydrate, Hydroxylamine, Sulfuric acid | Two-step process, forms isonitrosoacetanilide intermediate. Current time information in Los Angeles, CA, US.researchgate.netnih.govresearchgate.netsamipubco.com |
| Stolle Synthesis | Aniline | Oxalyl chloride, Lewis acid (e.g., AlCl₃) | Forms chlorooxalylanilide intermediate, suitable for N-substituted anilines. researchgate.netsamipubco.com |
Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic systems like this compound with greater efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have become indispensable for forming the crucial carbon-nitrogen bonds found in the this compound scaffold. liv.ac.ukjddhs.commdpi.comresearchgate.netrsc.org This reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base. The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. researchgate.net
For instance, a one-pot, three-component arylation-amination synthesis catalyzed by palladium has been used to create 3,10-diaryl phenothiazines, a related heterocyclic system, demonstrating the power of these methods for building molecular diversity. researchgate.net While not a direct synthesis of this compound, this illustrates the potential of sequential palladium-catalyzed reactions in constructing complex fused heterocycles.
Metal-Free and Environmentally Conscious Synthetic Approaches
In line with the principles of green chemistry, there is a growing effort to develop synthetic methods that avoid the use of heavy metals and hazardous reagents. samipubco.comrug.nlyoutube.comyoutube.com Research in this area has explored solvent-free reactions, the use of water as a solvent, and organocatalysis. youtube.comyoutube.com For example, a metal-free synthesis of N-alkylated and N-arylated isatins has been developed using I₂-DMSO as a catalyst, which proceeds through the activation of a C-H bond followed by internal cyclization. researchgate.net
Microwave-assisted organic synthesis has also emerged as a green and efficient technique. youtube.comresearchgate.netnih.govnih.gov This method can significantly reduce reaction times and, in some cases, improve yields. The synthesis of phenytoin (B1677684), a compound with a hydantoin (B18101) ring similar to the diketopiperazine moiety of this compound, has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of related heterocyclic structures. researchgate.netnih.govnih.gov Ultrasound-assisted synthesis is another environmentally friendly technique that has been applied to the N-alkylation of piperazine (B1678402) fragments in related tricyclic compounds, offering mild conditions and shorter reaction times.
| Environmentally Conscious Method | Key Features | Example Application |
| Metal-Free Catalysis | Avoids heavy metal catalysts, often uses organocatalysts or reagents like I₂-DMSO. researchgate.net | Synthesis of N-substituted isatins. researchgate.net |
| Microwave-Assisted Synthesis | Reduces reaction times, improves yields, energy efficient. researchgate.netnih.govnih.gov | Synthesis of phenytoin and related hydantoins. researchgate.netnih.govnih.gov |
| Ultrasound-Assisted Synthesis | Mild conditions, shorter reaction times, ecological benefits. | N-alkylation of piperazine-containing tricyclic compounds. |
Multi-Component Reaction Sequences for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The Ugi four-component condensation is a prominent example of an MCR that forms a bis-amide product from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While a direct Ugi reaction to form the entire this compound scaffold has not been extensively reported, the principles of MCRs are highly relevant to the convergent synthesis of its complex structure.
Researchers have explored charting the reaction space around known MCRs to develop new processes. nih.gov For instance, the combination of carbonyls, amines, and isocyanoacetates has been shown to yield a variety of imidazolone (B8795221) scaffolds, which are structurally related to the diketopiperazine portion of this compound. nih.gov This highlights the potential for developing novel MCRs to assemble the this compound core in a highly efficient manner.
Advanced Derivatization and Functionalization of this compound Analogues
Once the core this compound scaffold is synthesized, further derivatization and functionalization are crucial for optimizing its biological activity. Structure-guided design plays a key role in the rational development of novel and potent analogues.
Structure-Guided Design and Synthesis of Novel Analogues
Structure-guided design utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography, to design molecules that can bind with high affinity and selectivity. This approach has been successfully applied to the development of novel this compound analogues, particularly those based on the natural product phenylahistin (B1241939) (a synonym for this compound).
By analyzing the co-crystal structure of phenylahistin derivatives with their biological target, researchers can identify key interactions and unoccupied pockets within the binding site. This information guides the design of new analogues with modified substituents to enhance binding affinity and biological activity. For example, in the development of phenylahistin derivatives as microtubule inhibitors, structure-activity relationship (SAR) studies indicated that introducing appropriate hydrocarbon and unsaturated alkenyl substituents at the 1-position of the imidazole (B134444) group was important for improving activity. This led to the synthesis of compounds with significantly enhanced cytotoxic activity against cancer cell lines.
Stereoselective Synthetic Pathways for Chiral Analogues
The stereoselective synthesis of complex molecules, particularly those with multiple chiral centers, is a cornerstone of modern medicinal chemistry. For isatin and its derivatives, which are presumed to be structurally related to this compound, various stereoselective methods have been developed to control the three-dimensional arrangement of atoms. These methods are crucial as different stereoisomers of a compound can exhibit markedly different biological activities.
One notable approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, in the synthesis of spirooxindole derivatives, which are structurally related to isatin, asymmetric catalysis has been employed to achieve high enantioselectivity.
A significant strategy in the stereoselective synthesis of complex heterocyclic compounds, such as analogues of phenserine (B12825), involves cascade reactions. These reactions allow for the formation of multiple chemical bonds in a single operation, efficiently constructing complex molecular architectures with defined stereochemistry. For example, the synthesis of phenserine analogues has utilized cascade reactions to introduce substituents at the 3a-position and assemble the key pyrroloindoline core structure. nih.gov The stereochemical outcome of these reactions can be influenced by the choice of starting materials and reaction conditions.
Another powerful technique is the use of organocatalysis. N-heterocyclic carbenes (NHCs), for example, have been shown to be effective in catalyzing various transformations of isatins, including functionalization at the N1 and C3 positions. acs.org While not always directly stereoselective, these methods can be adapted with chiral NHCs or in combination with other chiral elements to induce stereoselectivity.
The following table summarizes selected stereoselective synthetic approaches applicable to isatin-like scaffolds:
| Reaction Type | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |
| Cascade Reaction | Not specified | Introduction of 3a-substituent and reductive cyclization | Dependent on substituent | nih.gov |
| Aza-Michael Addition | N-Heterocyclic Carbene (NHC) | N1-functionalization of isatin | Not inherently stereoselective | acs.org |
| Morita-Baylis-Hillman | N-Heterocyclic Carbene (NHC) | C3-functionalization of isatin | Not inherently stereoselective | acs.org |
Strategies for Diversity-Oriented Synthesis and Compound Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse small molecules for high-throughput screening. iau.ir This approach is particularly valuable in drug discovery for exploring new chemical space and identifying novel biological activities. The isatin scaffold is an excellent starting point for DOS due to its multiple reactive sites, allowing for functionalization at the N1, C3, C5, and C7 positions. frontiersin.orgnih.gov
A key principle of DOS is the use of a common intermediate that can be divergently converted into a variety of distinct molecular skeletons. For isatin derivatives, this can be achieved through a series of functionalization reactions. For example, the N1-position can be readily alkylated or acylated, while the C3-carbonyl group is susceptible to a wide range of nucleophilic additions, condensations, and spiro-annulations. acs.orgnih.gov
The generation of compound libraries based on the isatin core often involves parallel synthesis techniques, where a common isatin starting material is reacted with a diverse set of building blocks. This can be accomplished using multi-well plates and automated liquid handlers to efficiently produce a large number of distinct compounds.
Recent advances have focused on the development of efficient and chemoselective methods for the functionalization of isatins. For instance, N-heterocyclic carbene (NHC) organocatalysis has been shown to chemoselectively control the N1- and C3-functionalization of isatins, providing a versatile tool for building a druggable isatin library. acs.org
The following table outlines strategies for the diversity-oriented synthesis of isatin-based compound libraries:
| Strategy | Key Reaction | Points of Diversification | Potential Library Size | Reference |
| Parallel Synthesis | N-alkylation, C3-condensation | N1-substituent, C3-substituent | Large (100s-1000s) | frontiersin.orgnih.gov |
| Divergent Synthesis | N1/C3-functionalization | Molecular scaffold | Moderate to Large | acs.org |
| Solid-Phase Synthesis | Resin-bound isatin | Various substituents | Large | N/A |
Biosynthesis and Biotransformation Pathways Relevant to this compound (if applicable to natural origin)
Based on available scientific literature, this compound is understood to be a synthetic compound. There is no evidence to suggest that it is a naturally occurring product. The core structures most closely related to the likely, though unconfirmed, structure of this compound, such as isatin and phenytoin, are also primarily of synthetic origin in the context of their widespread use as chemical scaffolds and pharmaceuticals. While some isatin derivatives have been isolated from natural sources, the parent compound and its close analogues used in synthetic chemistry are produced through chemical synthesis. frontiersin.org
Therefore, the following subsections concerning the elucidation of enzymatic pathways in producer organisms, the identification of biosynthetic precursors, and genetic engineering for enhanced production are not applicable to this compound.
Not applicable as this compound is not known to be of natural origin.
Not applicable as this compound is not known to be of natural origin.
Not applicable as this compound is not known to be of natural origin.
Advanced Analytical and Computational Methodologies in Phenisatin Research
Chromatographic and Spectrometric Techniques for Comprehensive Analysis
Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of chemical compounds like Phenisatin, particularly in complex samples.
High-Resolution Mass Spectrometry for Structural Characterization and Trace Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed for the precise determination of molecular formulas, structural characterization, and trace analysis of compounds. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the unambiguous identification of compounds and their fragments. This precision is critical for confirming the elemental composition of a molecule and for distinguishing between compounds with very similar nominal masses. For instance, in the analysis of chemical compounds, HRMS can reveal the full isotope envelopes of peptides, which is vital for characterization researchgate.net. The technique is also used for structural characterization of thin films, demonstrating the presence of oligomeric species and fragmented species unisa.edu.au.
For this compound (PubChem CID 29321), HRMS would be instrumental in confirming its molecular formula (C26H21NO6) and its exact mass. Predicted collision cross section (CCS) values for this compound adducts, calculated using CCSbase, demonstrate its applicability in this domain. For example, the predicted m/z for the [M+H]+ adduct is 444.14418, with a predicted CCS of 203.2 Ų. Similarly, for the [M-H]- adduct, the predicted m/z is 442.12962 with a CCS of 206.8 Ų uni.lu. Such data are crucial for identifying this compound in complex mixtures and for understanding its gas-phase conformation.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 444.14418 | 203.2 |
| [M+Na]+ | 466.12612 | 216.4 |
| [M+NH4]+ | 461.17072 | 209.6 |
| [M+K]+ | 482.10006 | 210.6 |
| [M-H]- | 442.12962 | 206.8 |
| [M+Na-2H]- | 464.11157 | 210.6 |
| [M]+ | 443.13635 | 206.1 |
| [M]- | 443.13745 | 206.1 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation and conformational analysis of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine the chemical identity of a compound monash.eduresearchgate.net. While 1D 1H and 13C NMR spectra provide initial insights into molecular composition and connectivity, the increasing complexity of natural compounds and their synthetic derivatives often necessitates the use of more advanced 1D and 2D NMR techniques researchgate.netipb.pt.
Multidimensional NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), offer increased resolution and provide correlations between different nuclei, which are essential for assigning proton and carbon resonances and for determining relative configurations ipb.ptamazon.com. For instance, NOE experiments can confirm relative configurations through observed correlations in NOESY spectra ipb.pt. Advanced NMR approaches, including quantitative aspects of the Nuclear Overhauser Effect (NOE), are used for determining configuration and conformation in organic molecules amazon.com. Machine learning frameworks are also being developed to predict molecular structures directly from 1D 1H and 13C NMR spectra, significantly accelerating structure elucidation workflows nih.gov. For this compound, advanced NMR techniques would be crucial for unequivocally confirming its complex structure, including the connectivity of its atoms and its three-dimensional conformation.
Hyphenated Techniques for Complex Biological and Chemical Matrices
Hyphenated techniques involve the online coupling of a separation technique (like chromatography) with a detection technique (like spectroscopy), enhancing both resolution and sensitivity while reducing analysis time ajrconline.orgnih.gov. These techniques are particularly valuable for analyzing complex biological and chemical matrices, where numerous compounds may be present ajrconline.orgresearchgate.netmdpi.com.
Common hyphenated techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity for identifying and quantifying chemicals in complex mixtures ajrconline.orgnih.gov. LC-MS is widely used in drug discovery for the identification, quantification, and characterization of drugs and their metabolites in biological matrices researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is effective for volatile and semi-volatile compounds.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This coupling allows for rapid collection of detailed structural information from samples, a capability not offered by other hyphenated techniques researchgate.net. LC-NMR-MS combines separation with both NMR and MS detection, providing comprehensive structural data nih.gov.
For this compound, especially if found in biological samples or synthesized in complex reaction mixtures, hyphenated techniques would be essential. LC-MS could be used to separate this compound from impurities or co-existing compounds and then identify it based on its precise mass and fragmentation pattern. LC-NMR could provide real-time structural information as this compound elutes from the chromatographic column, aiding in the characterization of its purity and any potential derivatives. These methods maximize efficiency and success rates in drug discovery and natural product analysis nih.govresearchgate.net.
Computational Chemistry for Predictive Modeling and Rational Design
Computational chemistry methods offer powerful tools for predicting molecular behavior, interactions, and biological activities, facilitating rational design approaches for compounds like this compound.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to understand the interactions between ligands (like this compound) and their macromolecular targets (e.g., proteins).
Molecular Docking: This in silico method predicts the preferred binding modes (poses) of a small compound within a receptor's binding site and estimates their molecular interactions nih.govfrontiersin.org. It involves generating various possible conformations and orientations of the ligand within the protein binding site frontiersin.org. Docking protocols can rank compounds based on scoring functions and are useful for virtual screening campaigns nih.govnih.gov.
Molecular Dynamics Simulations: MD simulations simulate the dynamic behavior of molecular systems over time, treating all entities (ligand, protein, solvent) as flexible nih.govfrontiersin.orgmdpi.com. MD can be used both before docking to extract broader protein conformations for docking targets and a posteriori to optimize docked structures, calculate more detailed interaction energies, and provide insights into ligand binding mechanisms nih.gov. MD simulations are vital for assessing the stability and dynamics of identified ligand-target complexes over time, examining structural changes, binding affinities, and conformational fluctuations mdpi.comnih.gov.
If this compound were to be investigated for its interaction with a specific biological target, molecular docking could predict how it might bind, and MD simulations could then assess the stability of that binding and reveal the dynamic nature of the interaction. This combination is a logical approach to improving the drug discovery process nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is an effective computational method that establishes mathematical relationships between the chemical structures of compounds and their biological activities mdpi.com. By correlating molecular properties (descriptors) with observed biological activities, QSAR models enable the prediction of biological activity for new or untested chemical compounds based on their structural and physicochemical features nih.govmdpi.com.
QSAR models are built using a training set of compounds with known biological activities nih.govmdpi.com. These models can employ various statistical methods, including multiple linear regression and artificial neural networks mdpi.comnih.gov. A crucial step in QSAR model development is validation, which assesses the model's robustness and predictive capacity mdpi.com. Once validated, a QSAR model can be used to predict the activity of newly designed compounds and to interpret the chemical effects influencing biological activity nih.govmdpi.com. For example, QSAR models have been developed to predict the biological activity of artemisinin (B1665778) analogues, correlating chemical descriptors with reported activity nih.gov. While QSAR models are robust for predicting the activity of closely related analogs, their dependence on training sets can limit their applicability to diverse compounds nih.gov. If sufficient biological activity data for this compound and its analogs were available, QSAR modeling could be applied to predict the activity of new this compound derivatives and guide their rational design.
In Silico Screening for Novel Ligand Identification
In silico screening, encompassing techniques such as virtual screening and molecular docking, represents a powerful computational approach for identifying novel ligands that interact with specific biological targets. This methodology leverages computational models to predict the binding affinity and orientation of small molecules to a target protein, thereby accelerating the discovery process and reducing experimental costs. plos.orgresearchgate.netnih.gov
The process typically involves screening large databases of chemical compounds against a known or predicted three-dimensional structure of a target. Molecular docking algorithms simulate how a ligand might bind to a protein's active site, scoring potential interactions based on energy minimization and complementarity. researchgate.netfrontiersin.org This allows researchers to prioritize compounds with the most favorable predicted binding characteristics for subsequent experimental validation. plos.orgnih.gov For a compound like this compound, in silico screening could be employed to predict its potential binding partners within biological systems, or conversely, to identify novel compounds that might mimic or modulate this compound's interactions with specific receptors or enzymes. This approach is particularly valuable for exploring structure-activity relationships and designing derivatives with improved properties. frontiersin.org
High-Throughput Screening and Specialized Assay Development
High-throughput screening (HTS) involves the rapid and automated testing of large libraries of chemical compounds for a specific biological activity. It is a cornerstone of modern drug discovery, enabling the efficient identification of "hits" that can serve as starting points for further development. The development of specialized assays is crucial for tailoring HTS to specific research questions, providing detailed insights into compound mechanisms of action.
Development of Cell-Based Functional Assays for Pathway Modulation
Cell-based functional assays are indispensable tools for evaluating the biological activity of compounds within a living cellular context. These assays measure the effects of compounds on various cellular processes, such as proliferation, apoptosis, migration, or the modulation of specific signaling pathways. americanpeptidesociety.orgoncotarget.comresearchgate.net By exposing live cells to a compound and monitoring changes in cellular functions, researchers can gain insights into its therapeutic potential and mechanism of action in a more physiologically relevant environment compared to isolated biochemical assays. americanpeptidesociety.org
For this compound, cell-based functional assays could be developed to investigate its impact on specific cellular pathways. For instance, if this compound is hypothesized to interact with a particular receptor or enzyme that influences a signaling cascade, a cell-based assay could utilize reporter genes or phenotypic readouts to quantify the compound's ability to modulate that pathway. Common readouts include changes in cell viability, enzymatic activity, or protein expression levels, often quantified using fluorescent markers, luciferase reporters, or colorimetric dyes. americanpeptidesociety.orgnih.gov
Enzyme-Based Screening Platforms for Inhibitor/Activator Discovery
Enzyme-based screening platforms are designed to identify compounds that either inhibit or activate the activity of specific enzymes. These platforms are fundamental in discovering modulators of enzymatic pathways implicated in various biological processes. biocompare.com Assays typically involve measuring the enzyme's catalytic activity in the presence and absence of a test compound, often using substrates that produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent). biocompare.commdpi.com
Activity-based protein profiling (ABPP) is an advanced enzyme-based screening technique that uses chemical probes to covalently label active enzymes, allowing for the identification of enzyme inhibitors or activators within complex proteomes. nih.govnih.gov Such platforms could be utilized to screen for this compound's potential to modulate the activity of specific enzymes, providing insights into its biochemical mechanism. The ability to discover both inhibitors and activators makes these platforms versatile for understanding complex biological systems. nih.govgoogle.com
Biophysical Techniques for Characterizing Binding Kinetics and Thermodynamics
Biophysical techniques provide quantitative information about the direct interaction between a compound and its biological target, characterizing binding parameters such as affinity, kinetics, stoichiometry, and thermodynamics. drugtargetreview.comcriver.com These methods are crucial for understanding the molecular basis of compound action and for optimizing lead compounds in drug discovery.
Key biophysical techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event, providing comprehensive thermodynamic parameters (enthalpy, entropy, Gibbs free energy), equilibrium binding affinity (Kd), and interaction stoichiometry in a single experiment. drugtargetreview.comcriver.comeuropeanpharmaceuticalreview.com
Surface Plasmon Resonance (SPR): SPR monitors biomolecular interactions in real-time, providing kinetic parameters (association rate constant kon and dissociation rate constant koff) and equilibrium dissociation constant (Kd). It is widely used for studying binding behavior of immobilized macromolecules and analytes in solution. criver.comeuropeanpharmaceuticalreview.comwhiterose.ac.uk
MicroScale Thermophoresis (MST): MST measures binding affinities by detecting changes in the thermophoretic movement of a molecule upon ligand binding, which is influenced by changes in molecular size, charge, and hydration shell. drugtargetreview.com
These techniques would be highly relevant for characterizing how this compound interacts with any identified biological targets. For instance, ITC could determine the thermodynamic driving forces behind this compound's binding, while SPR could elucidate the speed at which this compound associates with and dissociates from its target, providing critical data for understanding its pharmacological profile. europeanpharmaceuticalreview.com
Electrophysiological and Advanced Imaging Techniques in Cellular Research
Electrophysiological and advanced imaging techniques offer detailed insights into cellular function, particularly concerning membrane potential, ion movement, and subcellular dynamics.
Patch-Clamp Electrophysiology for Ion Channel Characterization
Patch-clamp electrophysiology is a highly sensitive technique used to measure the electrical currents flowing through individual ion channels in a cell membrane. It allows for the quantitative functional characterization of ion channels, including properties such as channel number, unitary conductance, ion selectivity, stimulus threshold and sensitivity, stimulus adaptation, and gating kinetics (activation, deactivation, inactivation, recovery from inactivation). nih.govthe-scientist.com
This technique involves forming a tight seal (gigaseal) between a glass micropipette and the cell membrane, allowing researchers to record currents from a single ion channel or from the entire cell. the-scientist.comnih.gov Given that ion channels play critical roles in numerous physiological processes, patch-clamp electrophysiology would be instrumental in investigating any potential effects of this compound on ion channel function, whether directly or indirectly. For example, if this compound were to modulate a specific ion channel, patch-clamp studies could precisely quantify these effects, providing detailed mechanistic insights into its cellular actions. nih.govresearchgate.net
Fluorescence Microscopy and Live-Cell Imaging for Subcellular Localization and Dynamics
Fluorescence microscopy is a cornerstone technique in cellular and molecular biology, enabling researchers to visualize specific molecules or structures within a sample with high specificity and depth axoniamedical.commicroscopyu.comolympus-lifescience.com. This technique utilizes fluorescent dyes, or fluorophores, which absorb light at a specific wavelength (excitation) and re-emit light at a longer wavelength (emission), allowing for the generation of detailed images axoniamedical.com. Advantages of fluorescence microscopy include enhanced precision, high resolution, and the ability to observe specific structures and molecules axoniamedical.comresearchgate.net. Various types exist, such as epifluorescence, confocal, and super-resolution microscopy, each offering distinct benefits depending on the research objectives, from broad cellular imaging to visualizing structures at the molecular level axoniamedical.com.
Live-cell imaging, often employing fluorescence microscopy, allows for the observation of dynamic biological processes as they happen, providing a kinetic understanding that static imaging cannot thermofisher.com. This approach enables the tracking of cellular biomolecules and structures over time, studying them in their native environment, and minimizing experimental artifacts thermofisher.com. It is crucial for understanding processes like protein and receptor trafficking, membrane recycling, and enzyme activity thermofisher.com. Challenges in live-cell imaging include maintaining cell viability and health throughout the experiment, as well as managing potential phototoxicity from the illumination, which can limit the duration or frequency of imaging thermofisher.comnanolive.comeurekalert.org.
The determination of a compound's subcellular localization is critical as it provides valuable insights into its potential functionalities and interactions within the cell, aiding in areas such as drug design mdpi.com. Both experimental methods, often involving fluorescence tagging, and computational approaches are employed for protein and compound subcellular localization prediction mdpi.commit.edujensenlab.orgresearchgate.netbiorxiv.org.
Despite the power of these techniques, specific published research detailing the application of fluorescence microscopy and live-cell imaging to study the subcellular localization and dynamics of this compound itself were not found in the current literature. If such studies were to be undertaken, this compound or its cellular targets could be labeled with fluorophores, allowing for visualization of its distribution within cellular compartments and observation of any dynamic changes in its localization or the cellular structures it influences over time.
Real-Time Monitoring of Cellular Processes
Real-time monitoring of cellular processes, typically achieved through live-cell imaging, provides a dynamic view of cellular responses to various stimuli, including the presence of chemical compounds. This methodology allows for the continuous observation of kinetic processes such as signal transduction pathways, changes in metabolic activity, and the movement of intracellular components thermofisher.comnih.gov. It offers the capability to quantify phenotypic variations within cell populations and analyze the temporal responses of individual cells, revealing how cells behave differently over time nanolive.com. For instance, multiphoton microscopy, a form of live-cell imaging, has been used to monitor molecular interactions during immunological activities like phagocytosis and detect metabolic changes in cells nih.gov.
The ability to monitor cellular processes in real-time is invaluable for understanding the immediate and sustained effects of a compound on cellular physiology. This includes observing changes in cell morphology, organelle dynamics, and the activation or inhibition of specific biochemical pathways. Computational tools can complement real-time monitoring by analyzing large volumes of spatially and temporally complex data, identifying patterns, and predicting changes in cellular states researchgate.netmdpi.comfrontiersin.org.
However, similar to fluorescence microscopy and live-cell imaging for subcellular localization, specific published research findings detailing the real-time monitoring of cellular processes directly influenced by this compound were not identified in the reviewed literature. The application of real-time monitoring techniques to this compound would hypothetically involve introducing the compound to live cells and observing its impact on various cellular functions and pathways over time, potentially revealing its mechanism of action or cellular targets in a dynamic context.
Phenisatin As a Chemical Probe and Investigative Tool in Biological Research
Utilization in Dissecting Fundamental Biological Processes and Cellular Mechanisms
Isatin (B1672199) derivatives have proven to be instrumental in elucidating complex biological pathways and cellular mechanisms, largely due to their ability to interact with a variety of protein targets. Their applications span across the study of apoptosis, cell cycle regulation, and signal transduction pathways.
A significant area of research has been the use of isatin derivatives to probe the mechanisms of programmed cell death, or apoptosis. Certain halogenated isatin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.gov Mechanistic studies revealed that these compounds can modulate oxidative stress, leading to mitochondrial-mediated apoptosis. nih.gov For instance, specific multi-substituted isatin derivatives have been observed to cause morphological changes in cancer cells consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies. mdpi.com Further investigation confirmed that the antitumor activity of these compounds is achieved by inducing apoptosis, as demonstrated by Annexin-V-FITC and propidium iodide staining assays which showed a time-dependent increase in apoptotic cells upon treatment. mdpi.com Some isatin derivatives can also induce DNA fragmentation and chromatin condensation, which are classic hallmarks of apoptosis. mdpi.com
Moreover, isatin-based compounds have been pivotal in dissecting the intricacies of protein kinase signaling. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.govnih.gov Tricyclic isatin oxime derivatives have been identified as potent anti-inflammatory agents that exhibit high binding affinity for several kinases, including DYRK1A, PIM1, and Haspin. nih.govresearchgate.net By utilizing these compounds as chemical probes, researchers can investigate the roles of these specific kinases in inflammatory signaling pathways. nih.govresearchgate.net For example, these derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF in monocytic cells. researchgate.net
The mechanism of action for some N-substituted isatins as microtubule-destabilizing agents has also been elucidated. These compounds bind to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately suppresses tumor cell growth, highlighting their utility in studying cell cycle progression. researchgate.net
The table below summarizes the effects of select isatin derivatives on various cellular processes.
| Isatin Derivative Type | Cellular Process Investigated | Key Findings |
| Halogenated Isatin Derivatives | Apoptosis | Induction of apoptosis via the intrinsic mitochondrial pathway. nih.gov |
| Multi-substituted Isatin Derivatives | Apoptosis | Time-dependent increase in apoptotic cells. mdpi.com |
| Tricyclic Isatin Oximes | Kinase Signaling & Inflammation | Inhibition of pro-inflammatory cytokine production through kinase inhibition. nih.govresearchgate.net |
| N-substituted Isatins | Cell Cycle / Mitosis | Inhibition of microtubule polymerization leading to mitotic arrest. researchgate.net |
Application in Target Validation and Deconvolution Studies in Chemical Biology
A critical step in drug discovery and chemical biology is the identification and validation of the molecular targets of bioactive compounds, a process often referred to as target deconvolution. Isatin derivatives have been effectively employed in these studies, aiding in the confirmation of new drug targets and the elucidation of their mechanism of action.
Chemical proteomics is a powerful approach for target identification, and isatin-based affinity probes have been utilized for this purpose. nih.gov For example, affinity chromatography using immobilized isatin analogs has been employed to isolate and identify isatin-binding proteins from mouse brain homogenates. nih.gov In these studies, isatin derivatives were chemically modified with a linker to allow for their attachment to a solid support, such as Sepharose beads. When a complex biological sample, like a cell lysate, is passed over this affinity matrix, proteins that specifically bind to the isatin derivative are captured. These proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov Interestingly, such studies have shown that the length of the spacer arm between the isatin moiety and the solid support can significantly influence the profile of identified proteins, suggesting that different analogs may capture distinct subsets of the "isatin-ome". nih.gov
Furthermore, isatin derivatives have been used to validate specific enzymes as therapeutic targets. For instance, a series of isatin-hydrazones were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The most potent compounds from this series were found to inhibit CDK2 in the nanomolar range. mdpi.com Molecular docking studies further supported these findings by showing that the inhibitors bind to the ATP-binding pocket of CDK2, acting as type II ATP competitive inhibitors. mdpi.com This combined approach of synthesis, biological evaluation, and computational modeling provides strong validation for CDK2 as a target for these isatin derivatives.
Similarly, isatin sulfonamides have been identified as selective inhibitors of caspases, which are key proteases involved in apoptosis. nih.gov Specific isatin sulfonamide derivatives have been shown to inhibit caspase-3 and -7 with high selectivity over other caspases. nih.gov These selective inhibitors serve as valuable tools to probe the specific roles of these executioner caspases in apoptotic pathways. nih.gov
The table below provides examples of biological targets identified and validated using isatin derivatives.
| Isatin Derivative | Method of Target Validation | Identified/Validated Target(s) |
| Immobilized Isatin Analogs | Affinity Chromatography & Mass Spectrometry | Various isatin-binding proteins in the mouse brain. nih.gov |
| Isatin-Hydrazones | Enzyme Inhibition Assays & Molecular Docking | Cyclin-dependent kinase 2 (CDK2). mdpi.com |
| Isatin Sulfonamides | Enzyme Inhibition Assays | Caspase-3 and Caspase-7. nih.gov |
Development of Fluorescent and Affinity Probes for Bioimaging and Proteomics Applications
To further enhance their utility as research tools, the isatin scaffold has been incorporated into the design of fluorescent and affinity probes. These probes are invaluable for visualizing biological processes in living cells and for identifying protein targets on a proteome-wide scale.
Fluorescent probes based on the isatin structure have been developed for cellular imaging. These probes typically consist of the isatin core, which provides the biological targeting moiety, linked to a fluorophore. The design of such probes can allow for the visualization of the subcellular localization of the isatin derivative or its target. For example, isatin derivatives have been explored as selective fluorescent probes for the detection of specific metal ions in aqueous solutions, demonstrating the potential to adapt the isatin scaffold for sensing applications. nih.gov
In the context of proteomics, affinity-based probes are crucial for identifying the protein targets of small molecules. As mentioned previously, isatin derivatives have been immobilized on solid supports to create affinity matrices for pull-down experiments. nih.gov These affinity probes enable the enrichment of binding partners from complex protein mixtures, which can then be identified by mass spectrometry. nih.gov The design of these probes is critical, as the point of attachment and the nature of the linker can impact the binding affinity and specificity of the probe. nih.gov
The development of isatin-based probes extends to their use in identifying targets of known drugs. For instance, chemical proteomics approaches have been used to identify the targets of the EGFR inhibitor lapatinib by creating lapatinib derivatives with reactive groups for affinity chromatography. nih.gov This same principle can be and has been applied to isatin-based compounds to elucidate their on- and off-target effects.
The table below outlines the types of probes developed from the isatin scaffold and their applications.
| Probe Type | Design Principle | Application |
| Fluorescent Probes | Isatin scaffold linked to a fluorophore. | Bioimaging of cellular components and sensing of metal ions. nih.gov |
| Affinity Probes | Isatin derivative immobilized on a solid support (e.g., Sepharose beads). | Proteomics: Isolation and identification of protein binding partners from cell lysates. nih.gov |
| Chemical Proteomics Probes | Isatin-based compounds with reactive groups for covalent capture of targets. | Target identification and deconvolution in complex biological systems. nih.gov |
Q & A
Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic effects of this compound with other compounds?
- Methodology : Design combinatorial libraries using factorial arrays and assess synergy via the Chou-Talalay method. Validate hits with isobologram analysis and transcriptomic profiling. Ensure HTS protocols include robotic liquid handling and automated data capture to minimize human error .
Key Considerations for Methodological Rigor
- Data Contradictions : Address conflicting results by re-examining experimental conditions (e.g., buffer pH, solvent purity) and applying hypothesis-testing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
- Ethical Reporting : Avoid data manipulation; clearly distinguish observed results from theoretical interpretations .
- Interdisciplinary Collaboration : Engage computational chemists, pharmacologists, and statisticians to strengthen study design and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
